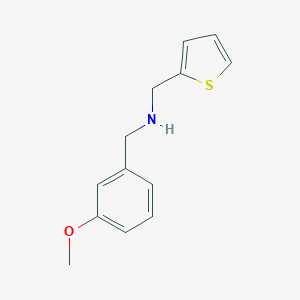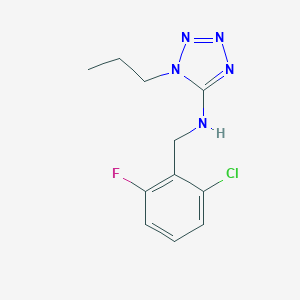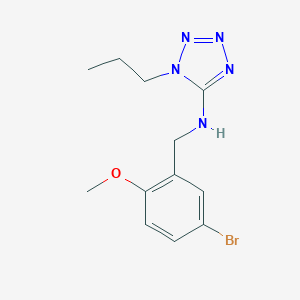
1-(3-甲氧基苯基)-N-(噻吩-2-基甲基)甲胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine is an organic compound that features a methoxyphenyl group and a thiophen-2-ylmethyl group attached to a methanamine backbone
科学研究应用
1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and thiophene-2-carboxaldehyde.
Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 3-methoxybenzaldehyde with thiophene-2-carboxaldehyde in the presence of a suitable catalyst.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired amine product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with different functional groups.
作用机制
The mechanism of action of 1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and signal transduction.
相似化合物的比较
Similar Compounds
- 1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine
- 1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamine
Uniqueness
1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties
属性
IUPAC Name |
1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-15-12-5-2-4-11(8-12)9-14-10-13-6-3-7-16-13/h2-8,14H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGQXNKORFRVLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE](/img/structure/B502079.png)

![N-[2-(benzyloxy)-5-bromobenzyl]-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B502081.png)
![{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-methoxyphenyl}methanol](/img/structure/B502082.png)


![N-benzyl-N-[3-methoxy-4-(2-thienylmethoxy)benzyl]amine](/img/structure/B502091.png)
![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B502093.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-(2H-tetraazol-5-yl)amine](/img/structure/B502094.png)
![N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B502095.png)
![N-[3-(benzyloxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B502096.png)
![1-[4-[4-[(3,4-Dimethoxyphenyl)methylamino]phenyl]-1-piperazinyl]ethanone](/img/structure/B502098.png)
